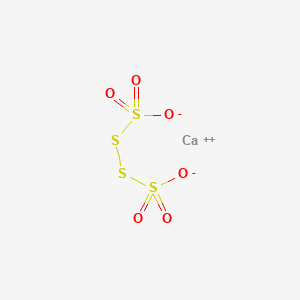![molecular formula C16H14N2 B101951 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- CAS No. 17840-26-5](/img/structure/B101951.png)
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-, also known as ABPPI, is a heterocyclic organic compound that has been widely studied in scientific research. ABPPI has a unique structure that makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- is not fully understood. However, it has been suggested that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- may act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Effets Biochimiques Et Physiologiques
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has inhibitory activity against acetylcholinesterase and butyrylcholinesterase. In vivo studies in animal models have shown that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can improve cognitive function and memory. 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under normal laboratory conditions. However, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has some limitations. It is a relatively large molecule, which may limit its use in certain experiments. It also has a low solubility in water, which may limit its use in aqueous environments.
Orientations Futures
There are several future directions for the study of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-. One direction is the development of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the use of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- as a building block for the synthesis of complex molecules. 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can also be studied for its potential as a molecular switch in electronic devices. Further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone oxime with benzyl chloride in the presence of sodium hydroxide. This method yields 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- in high yields and purity. Other methods include the reaction of cyclohexanone oxime with benzaldehyde in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been widely studied in scientific research due to its unique structure and properties. It has been used in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been used as a building block for the synthesis of various complex molecules. In materials science, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been studied for its potential as a molecular switch in electronic devices.
Propriétés
Numéro CAS |
17840-26-5 |
|---|---|
Nom du produit |
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- |
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N,4-diphenyl-1-azabicyclo[2.1.0]pentan-3-imine |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16-12-18(16)11-15(16)17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
XAWRGKDLLKZWOW-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2)C3(N1C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(=NC2=CC=CC=C2)C3(N1C3)C4=CC=CC=C4 |
Synonymes |
4-Phenyl-3-phenylimino-1-azabicyclo[2.1.0]pentane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




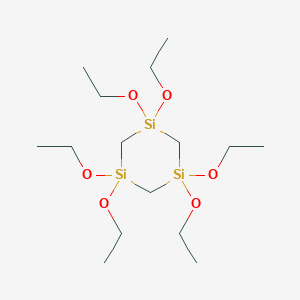
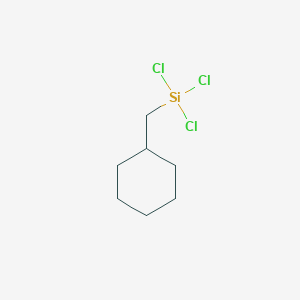
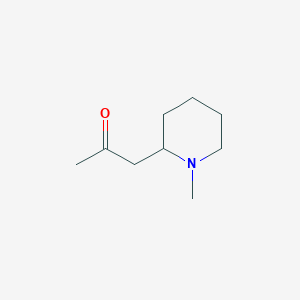

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
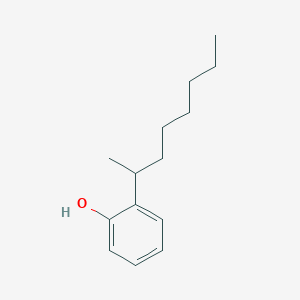

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
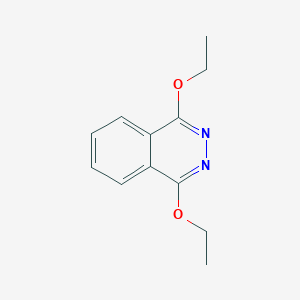
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
